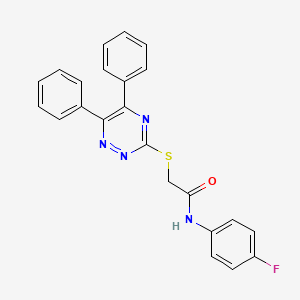

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazine core substituted with two phenyl groups at positions 5 and 4. The triazine ring is linked via a thioether bridge to an acetamide group, which is further substituted with a 4-fluorophenyl moiety. This structural motif is designed to enhance interactions with biological targets, particularly enzymes or receptors implicated in cancer and inflammatory diseases .

The fluorine atom in the 4-fluorophenyl group likely improves metabolic stability and lipophilicity compared to non-halogenated analogs .

Properties

IUPAC Name |

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4OS/c24-18-11-13-19(14-12-18)25-20(29)15-30-23-26-21(16-7-3-1-4-8-16)22(27-28-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMDDEPBMLUISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309741-53-5 | |

| Record name | 2-((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)-N-(4-FLUOROPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amidines, under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–) serves as a critical reactive site, enabling displacement reactions under alkaline conditions.

-

Reagents/Conditions :

Electrophilic Aromatic Substitution on the Triazine Ring

The electron-deficient triazine ring undergoes regioselective substitution at the 5- and 6-positions:

-

Typical Modifications :

-

Conditions :

-

HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> for nitration

-

Pd/C hydrogenation for reduction

-

Acetamide Hydrolysis

The acetamide group is hydrolyzed to carboxylic acid under acidic or basic conditions:

-

Conditions :

Fluorophenyl Coupling Reactions

The 4-fluorophenyl group participates in Suzuki-Miyaura cross-coupling:

-

Catalyst System :

Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 80°C -

Example Product :

Biaryl derivatives with enhanced π-stacking capabilities

Enzyme Inhibition via Thioether Coordination

The thioether sulfur acts as a Lewis base, coordinating to metalloenzymes (e.g., kinases):

-

Key Targets :

Oxidative Metabolism

In vivo studies reveal cytochrome P450-mediated oxidation:

Comparative Reactivity Table

Scientific Research Applications

Structural Characteristics

The compound's structure can be elucidated using various spectroscopic techniques such as NMR , FT-IR , and mass spectrometry . The presence of the triazine ring and the thioether linkage contributes to its unique chemical properties. The molecular formula is , indicating a relatively high molecular weight of 412.51 g/mol.

Medicinal Chemistry

Anticancer Activity : Recent studies have shown that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide displayed promising activity against MCF-7 (breast cancer), A-549 (lung cancer), and HT-29 (colon cancer) cell lines .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Research indicates that triazine derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Materials Science

Photovoltaic Applications : Due to their electronic properties, triazine-based compounds are being explored for use in organic photovoltaic cells. Their ability to act as electron acceptors can enhance the efficiency of solar cells .

Polymer Chemistry : The incorporation of triazine moieties into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and composites that require high-performance characteristics .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of triazine derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests a strong potential for further development as anticancer therapeutics.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of triazine derivatives, it was found that specific modifications to the triazine structure significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds with triazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: The 4-fluorophenyl group in the target compound may synergize with the diphenyltriazine core to inhibit kinases or DNA repair enzymes, similar to benzothiazole analogs .

- Synthetic Accessibility : The target compound can be synthesized via established routes for triazine-thio-acetamide derivatives, as seen in and , using 4-fluoroaniline as the amine component .

Biological Activity

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H19FN4OS

- Molecular Weight : 416.481 g/mol

- CAS Number : 309741-53-5

This compound features a triazine core, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Research indicates that derivatives of 5,6-diaryl-1,2,4-triazine exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with the triazine moiety can induce apoptosis in cancer cells through mitochondrial pathways. Specifically, the compound under discussion has been linked to the following outcomes:

- IC50 Values : The compound demonstrated significant inhibition of tumor cell proliferation with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 | 10.23 ± 0.77 |

| EC-109 | >100 |

| PC-3 | >100 |

The introduction of a triazole moiety significantly enhanced the anticancer activity compared to non-triazole derivatives .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study highlighted that certain derivatives could act as dual inhibitors of COX-2 and lipoxygenase (LOX), which are crucial in inflammatory processes . This dual inhibition is beneficial in reducing inflammation without the cardiotoxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by regulating apoptotic proteins such as Bax and Bcl-2. Increased expression of cleaved caspase proteins indicates activation of the apoptotic pathway .

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

- Cell Cycle Arrest : Studies have shown that treatment with this compound can halt cell cycle progression at the G2/M phase, further contributing to its antiproliferative effects .

Case Studies

Several studies have investigated the biological activity of similar compounds derived from the triazine scaffold:

- Study on Antiproliferative Effects : A comparative study evaluated various triazine derivatives against cancer cell lines (MGC-803, EC-109, PC-3). The results indicated that modifications to the triazine structure significantly influenced antiproliferative activity .

- Inflammation Model : In vivo studies using rat models demonstrated that triazine derivatives could reduce edema and inflammatory markers more effectively than traditional NSAIDs without causing gastric ulceration .

Q & A

Basic: What are the recommended protocols for synthesizing and purifying this compound while ensuring safety?

Answer:

Synthesis should be conducted in a fume hood with proper PPE (gloves, lab coat, goggles) due to potential toxicity and flammability risks . Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to prevent moisture-sensitive intermediates from degrading.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve ≥95% purity. Monitor purity via HPLC or TLC .

- Safety : Avoid contact with skin/eyes; store in airtight containers at 2–8°C to prevent decomposition .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., monoclinic crystal system, space group Cc with unit cell parameters a = 4.9179 Å, b = 23.592 Å) .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; triazine carbons at δ 150–160 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: ~448.48) .

Basic: What safety measures are critical during in vitro handling?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks .

- Containment : Double-glove handling to prevent dermal exposure; neutralize spills with inert adsorbents (e.g., vermiculite) .

- Emergency protocols : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes. Seek medical evaluation .

Advanced: How can researchers design experiments to assess biological activity and resolve conflicting cytotoxicity data?

Answer:

- In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Normalize results to positive controls (e.g., doxorubicin) and account for batch-to-batch variability in compound purity .

- Dose-response curves : Test concentrations from 1 nM–100 µM. Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant IC₅₀ differences .

- Mechanistic studies : Pair cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) or ROS assays to validate mode of action .

Advanced: What methodologies evaluate the environmental fate of this compound?

Answer:

- Degradation studies : Conduct hydrolysis/photolysis under controlled pH (4–9) and UV light (254 nm). Monitor degradation products via LC-MS .

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .

- Ecotoxicology : Acute toxicity testing (96-hour LC₅₀ in fish) and chronic effects on algal growth (OECD 201) .

Advanced: How should researchers address contradictions in solubility and stability data across studies?

Answer:

- Solubility profiling : Compare results across solvents (DMSO, PBS) using dynamic light scattering (DLS) to detect aggregation. Standardize temperature (25°C) and pH (7.4) .

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Control for oxidative degradation by adding antioxidants (e.g., BHT) .

- Meta-analysis : Apply statistical weighting to studies with rigorous controls (e.g., inert atmosphere vs. ambient conditions) .

Advanced: What strategies optimize pharmacokinetic profiling for in vivo studies?

Answer:

- ADME screening : Use Caco-2 cells for permeability and microsomal assays (human liver microsomes) for metabolic stability. Calculate clearance rates and plasma protein binding .

- Formulation : Improve bioavailability via nanoemulsions or cyclodextrin complexes. Validate with in vivo PK studies in rodents (plasma sampling at 0–24h post-dose) .

- Toxicokinetics : Monitor metabolite formation (e.g., fluorophenyl derivatives) using UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.